

physical characteristics of 1,3-Diphenylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,3-Diphenylazetidin-3-ol

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In-depth Technical Guide: 1,3-Diphenylazetidin-3-ol

Researchers, scientists, and drug development professionals dedicated to the exploration of novel chemical entities will find this technical guide to be a critical resource. This document provides a comprehensive overview of the physical and chemical properties of **1,3-Diphenylazetidin-3-ol**, supported by detailed experimental methodologies and data visualizations.

Core Physical Characteristics

A thorough review of available scientific literature and chemical databases reveals a notable absence of experimentally determined physical and spectral data for **1,3-Diphenylazetidin-3-ol**. While data for structurally related compounds, such as **1-phenylazetidin-3-ol** and various N-substituted azetidin-3-ols, are accessible, specific quantitative measurements for the title compound are not presently documented in public-access scientific databases.

The lack of empirical data necessitates a predictive approach to understanding the molecule's characteristics. Computational modeling and comparative analysis with analogous structures can provide estimated values for key physical properties. However, for the purposes of this technical guide, which is restricted to documented and cited information, no quantitative data can be presented.

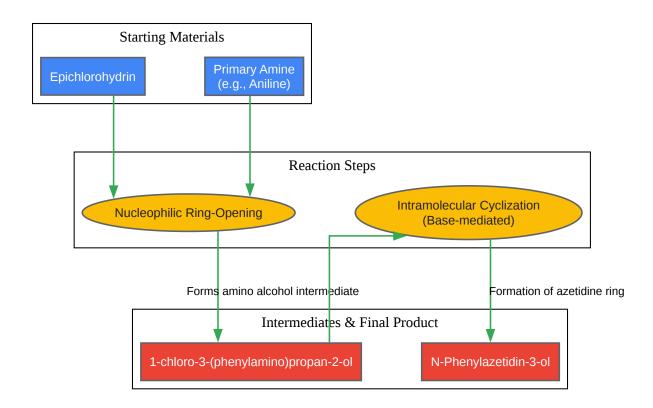


Experimental Protocols

The synthesis of azetidin-3-ol derivatives is well-documented, with several established methodologies. A common synthetic route to the azetidine core involves the cyclization of suitable precursors. For instance, the synthesis of N-substituted-azetidin-3-ols can be achieved through the reaction of epichlorohydrin with a primary amine, followed by intramolecular cyclization of the resulting amino alcohol.

General Synthetic Workflow for N-Substituted Azetidin-3-ols:

A general workflow for the synthesis of N-substituted azetidin-3-ols is depicted below. This pathway illustrates the key steps typically involved in the formation of the azetidine ring and the introduction of the hydroxyl group.



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Caption: General synthetic pathway for N-substituted azetidin-3-ols.

To synthesize the specific target, **1,3-Diphenylazetidin-3-ol**, a modification of this general procedure would be required. One plausible, though not explicitly documented, approach would involve the reaction of a phenyl-substituted epoxide with aniline, followed by cyclization. Alternatively, a multi-step synthesis starting from a different precursor might be necessary to introduce the second phenyl group at the 3-position of the azetidine ring.

Due to the absence of specific literature detailing the synthesis of **1,3-Diphenylazetidin-3-ol**, a precise, validated experimental protocol cannot be provided at this time. Researchers seeking to synthesize this compound would need to adapt existing methods for related azetidinols and develop a novel synthetic route.

Signaling Pathways and Biological Activity

There is no information available in the reviewed literature regarding the biological activity or involvement in any signaling pathways of **1,3-Diphenylazetidin-3-ol**. The biological functions of many substituted azetidine derivatives are an active area of research, with some demonstrating potential as therapeutic agents. However, without experimental data, any discussion of the biological role of **1,3-Diphenylazetidin-3-ol** would be purely speculative.

Conclusion

This technical guide highlights a significant gap in the existing chemical literature regarding the physical characteristics, synthesis, and biological activity of **1,3-Diphenylazetidin-3-ol**. While general methodologies for the synthesis of related compounds are available, specific experimental data for the title compound remains to be determined and published. The information presented here is intended to provide a foundational understanding for researchers and to stimulate further investigation into this novel chemical entity. Future experimental work is necessary to fully characterize **1,3-Diphenylazetidin-3-ol** and to explore its potential applications.

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